Enhanced RNA Duplex Thermal Stability
Incorporation of 2'-O-propargyl adenosine into RNA oligonucleotides increases duplex thermal stability relative to unmodified RNA homoduplexes, providing a measurable advantage for antisense applications. The increase in melting temperature (Tm) is well-documented across fully modified sequences [1].
| Evidence Dimension | Thermal melting temperature change per modification (ΔTm/mod) upon hybridization to complementary RNA |
|---|---|
| Target Compound Data | ΔTm range of approximately +1.2 to +2.0 °C per modification |
| Comparator Or Baseline | Unmodified RNA homoduplex (baseline ΔTm = 0) |
| Quantified Difference | Increase of 1.2–2.0 °C per modification |
| Conditions | UV thermal denaturation in standard phosphate buffer (pH 7.0, 100 mM NaCl, 10 mM phosphate), strand concentration 2–5 µM |
Why This Matters
This degree of stabilization supports robust antisense binding kinetics in physiological buffer systems without excessive structural rigidity that might impair RISC loading or mRNA turnover.
- [1] Grøtli, M., Douglas, M. E., Beijer, B., Eritja, R., & Sproat, B. S. (1998). 2′-O-Propargyl oligoribonucleotides: Synthesis and hybridisation. Tetrahedron, 54(22), 5899-5914. View Source
